Welcome to the BenchChem Online Store!
molecular formula C8H8O2S B8559029 6,7-dihydro-5H-thieno[3,2-b]pyran-2-carbaldehyde

6,7-dihydro-5H-thieno[3,2-b]pyran-2-carbaldehyde

Cat. No. B8559029
M. Wt: 168.21 g/mol
InChI Key: FTDXKGXODWCYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07732461B2

Procedure details

2-(1,3-Dioxolan-2-yl)-6,7-dihydro-5H-thieno[3,2-b]pyran (0.48 g, 2.24 mmol) was dissolved in acetone (25 ml) and water (25 drops) and stirred with polystyrene-sulfonic acid resin (MP-TsOH, Argonaut Technologies inc, 1.35 mmol/g, 200 mg, 0.27 mmol) overnight. The reaction mixture was filtered, the filtrate evaporated and azeotroped with toluene. The title compound was obtained as a pale orange oil (0.44 g).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
polystyrene-sulfonic acid
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[S:14][C:13]2[CH2:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=1.CC1C=CC(S(O)(=O)=O)=CC=1>CC(C)=O.O>[S:14]1[C:13]2[CH2:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[C:6]1[CH:2]=[O:1]

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
O1C(OCC1)C1=CC=2OCCCC2S1
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
polystyrene-sulfonic acid
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=2OCCCC21)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.